Bimu 8
Overview
Description
Bimu 8 is an agonist of the serotonin (5-HT) receptor subtype 5-HT4 . It also binds 5-HT3 receptors . The main action of Bimu 8 is to increase the rate of respiration by activating an area of the brain stem known as the pre-Botzinger complex .
Molecular Structure Analysis
Bimu 8 has a molecular weight of 377.89 and its formula is C19H26ClN4O2 . It contains a total of 54 bonds, including 28 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Scientific Research Applications
Neuropharmacological Research
Bimu 8 has been studied for its dual effects on GABA release in guinea pig hippocampal slices. It was observed that Bimu 8 does not modify GABA outflow at rest but exhibits complex actions under electrical stimulation: increasing GABA release at low concentrations and inhibiting it at higher concentrations. This effect is linked to its interaction with 5-HT4 receptors and suggests a complex modulation of the GABAergic system by serotonin, which could have implications for understanding neurotransmitter interactions in the brain (Bianchi et al., 2002).
Cholinergic System Modulation
Another significant area of research involving Bimu 8 is its role in modulating acetylcholine outflow. Studies have shown that Bimu 8, as a 5-HT4 agonist, increases electrically stimulated [3H]choline outflow in guinea pig brain slices, particularly in regions like the cerebral cortex, hippocampus, and nucleus basalis magnocellularis. This modulation could have potential implications in memory and learning diseases, offering insights into possible therapeutic approaches (Siniscalchi et al., 1999).
Rehabilitation Applications
In a different context, Bimu is also explored as a platform for rehabilitation through virtual reality (VR) games, notably in the rehabilitation of the upper limb in cerebral palsy. This application, while not directly involving the pharmacological properties of Bimu 8, demonstrates the diverse range of applications associated with the name 'Bimu' in scientific research (Velasco et al., 2017).
Cardiorespiratory Effects
Bimu 8's role in cardiorespiratory effects has also been investigated, particularly in the context of etorphine-immobilised goats. The research aimed to understand if Bimu 8 could reverse opioid-induced respiratory compromise, highlighting its potential as a drug candidate for treating or preventing respiratory issues in immobilised ungulates (Tod et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXIUVFVOJCX-XZPOUAKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895072 | |
Record name | BIMU 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimu 8 | |
CAS RN |
134296-40-5 | |
Record name | BIMU-8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIMU 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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